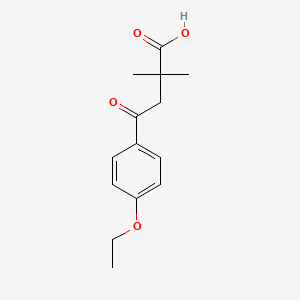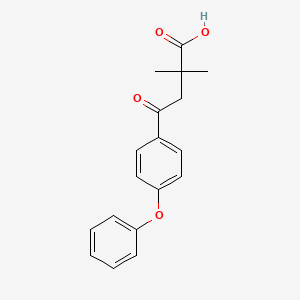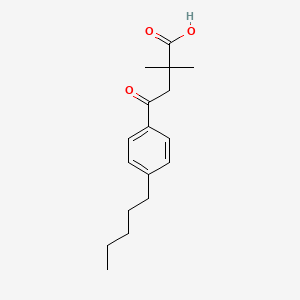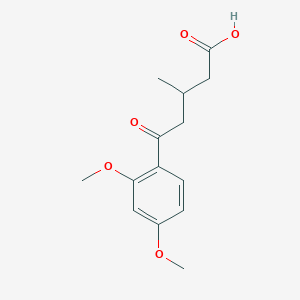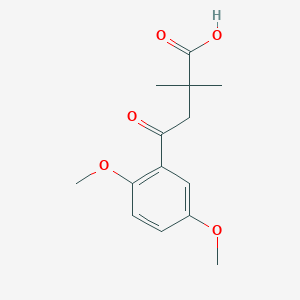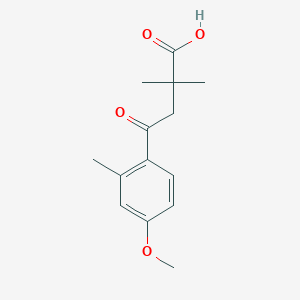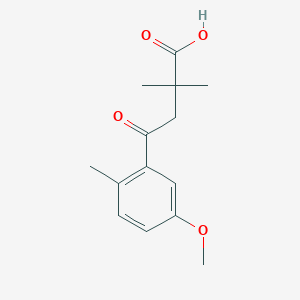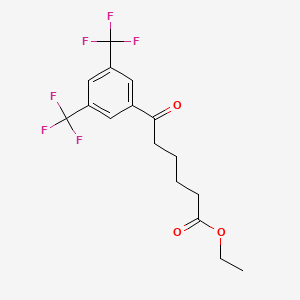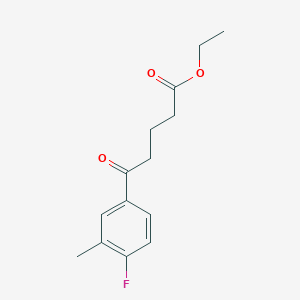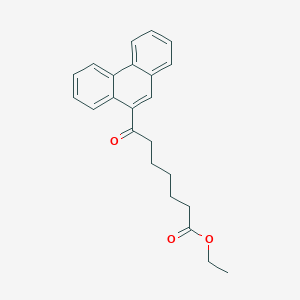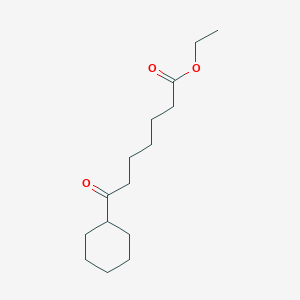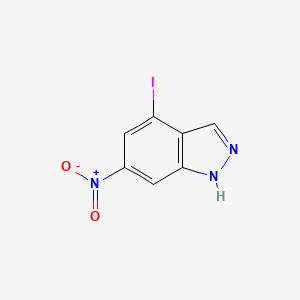
4-碘-6-硝基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成与表征
已合成并表征了与4-碘-6-硝基-1H-吲唑密切相关的4-碘-1H-1,2,3-三唑及其衍生物,重点关注它们的结构和热性质。这些化合物已通过核磁共振、红外光谱和元素分析进行了检验,有助于理解它们的化学性质和潜在应用(Chand et al., 2016)。
抗菌和抗炎应用
从6-硝基-1H-吲唑衍生的一系列化合物,结构类似于4-碘-6-硝基-1H-吲唑,已合成并显示出对选定微生物的显著抗菌、抗真菌和抗结核活性。这些化合物在体内研究中还表现出抗炎特性,展示了它们在治疗应用中的潜力(Samadhiya et al., 2012)。
亲核取代和合成技术
对与4-碘-6-硝基-1H-吲唑相关的4,6-二硝基-1-苯基-1H-吲唑的研究,为亲核取代的区域特异性提供了见解。这种理解对于开发类似化合物的新合成方法至关重要,可能扩展它们在各种科学领域中的应用(Starosotnikov et al., 2004)。
衍生物合成和应用
对6-SF5-吲唑的各种衍生物合成的研究,包括溴、碘、硝基取代物,为这类化合物的高效合成方法提供了见解。这项研究可能为合成类似化合物如4-碘-6-硝基-1H-吲唑提供框架,从而扩展其在化学和生物学中的潜在应用(Kanishchev & Dolbier, 2018)。
缓蚀
关于杂环二唑,包括吲唑衍生物,作为铁在酸性环境中的缓蚀剂的研究表明了它们的有效性。这些发现对于理解4-碘-6-硝基-1H-吲唑在材料科学中的潜在应用尤为重要,特别是在防腐方面(Babić-Samardžija等,2005)。
杂环化合物的合成
对Davis-Beirut反应的研究为2H-吲唑及其衍生物的合成提供了见解,这对于合成类似于4-碘-6-硝基-1H-吲唑的化合物至关重要。这项研究有助于理解N-N键形成的杂环化,对于在药物化学中开发新的合成途径至关重要(Zhu, Haddadin, & Kurth, 2019)。
安全和危害
作用机制
Target of Action
The primary targets of 4-Iodo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
4-Iodo-6-nitro-1H-indazole interacts with its targets by acting as an inhibitor
Biochemical Pathways
The inhibition of NOS affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NOS, 4-Iodo-6-nitro-1H-indazole can potentially influence these processes.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .
Result of Action
The molecular and cellular effects of 4-Iodo-6-nitro-1H-indazole’s action are largely dependent on the specific physiological context. Given its role as a NOS inhibitor, it can potentially influence a variety of processes regulated by nitric oxide, including blood flow, immune response, and neural communication .
生化分析
Biochemical Properties
4-Iodo-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The compound has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . By inhibiting these enzymes, 4-Iodo-6-nitro-1H-indazole can modulate the levels of tryptophan and its metabolites, thereby influencing various physiological processes. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in their structure and function, further impacting biochemical pathways.
Cellular Effects
The effects of 4-Iodo-6-nitro-1H-indazole on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting IDO1 and TDO, 4-Iodo-6-nitro-1H-indazole can alter the immune response and promote anti-tumor activity . This is achieved through the modulation of the kynurenine pathway, which plays a crucial role in immune regulation. Furthermore, the compound’s impact on gene expression can lead to changes in the production of key proteins involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Iodo-6-nitro-1H-indazole exerts its effects through specific binding interactions with target biomolecules. The compound’s ability to inhibit enzymes such as IDO1 and TDO is attributed to its structural compatibility with the active sites of these enzymes . By binding to these sites, 4-Iodo-6-nitro-1H-indazole prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of kynurenine and other metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-6-nitro-1H-indazole can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Iodo-6-nitro-1H-indazole remains stable under certain conditions, but can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to 4-Iodo-6-nitro-1H-indazole can result in adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Iodo-6-nitro-1H-indazole in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-tumor activity and immune modulation . At higher doses, 4-Iodo-6-nitro-1H-indazole can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
4-Iodo-6-nitro-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting IDO1 and TDO, the compound can alter the flux of metabolites through this pathway, leading to changes in the levels of tryptophan and its downstream products. Additionally, 4-Iodo-6-nitro-1H-indazole may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Iodo-6-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various cellular compartments. Once inside the cell, 4-Iodo-6-nitro-1H-indazole can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution pattern is crucial for the compound’s biological activity and efficacy.
Subcellular Localization
The subcellular localization of 4-Iodo-6-nitro-1H-indazole is influenced by its interactions with targeting signals and post-translational modifications . The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic activity. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the compound’s localization and function, further modulating its biological activity.
属性
IUPAC Name |
4-iodo-6-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVGUJHPIGAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646205 |
Source


|
| Record name | 4-Iodo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-85-7 |
Source


|
| Record name | 4-Iodo-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
